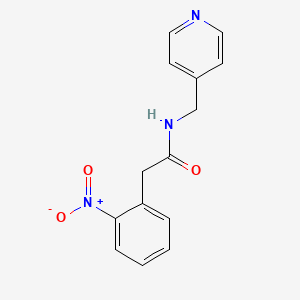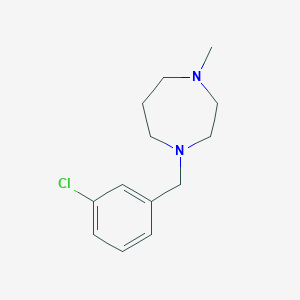
2-(2-nitrophenyl)-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of nitrophenyl acetamide derivatives typically involves multistep procedures that may include nitration, carbonylation, and amide formation steps. For example, a study presented a one-pot synthesis approach based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes to form N-(4-hydroxyphenyl)acetamide selectively, indicating the potential methodologies that could be applied or adapted for synthesizing compounds like "2-(2-nitrophenyl)-N-(4-pyridinylmethyl)acetamide" (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).
Molecular Structure Analysis The molecular structure of nitrophenyl acetamide derivatives is characterized by the presence of nitro and acetamide functional groups, which can significantly influence the compound's reactivity and physical properties. Studies on similar compounds have utilized techniques like IR, NMR, and X-ray crystallography to elucidate their molecular structures, showing how substituent groups and molecular geometry can affect compound behavior (B. Gowda et al., 2007).
Chemical Reactions and Properties Nitrophenyl acetamides participate in various chemical reactions, including reductive amination, carbonylation, and nitration, depending on their specific functional groups. The presence of the nitro group allows for reactions under reductive conditions to form corresponding amino derivatives, offering a pathway for further functionalization (Zhang Qun-feng, 2008).
Physical Properties Analysis The physical properties of "this compound" can be inferred from those of similar compounds. Factors like melting point, solubility, and crystal structure are influenced by molecular interactions such as hydrogen bonding and the presence of functional groups. For instance, the crystal structure analysis of related acetamides has revealed the importance of intermolecular hydrogen bonds in determining the solid-state arrangement (L. Mahalakshmi, V. Upadhyaya, & T. Row, 2002).
Chemical Properties Analysis The chemical properties, such as reactivity and stability, of nitrophenyl acetamides are governed by their functional groups. The nitro group is electron-withdrawing, impacting the acidity of adjacent hydrogen atoms and facilitating certain nucleophilic substitutions. The acetamide group contributes to the compound's overall polarity and can participate in condensation reactions (G. Rusek et al., 2001).
Propiedades
IUPAC Name |
2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(16-10-11-5-7-15-8-6-11)9-12-3-1-2-4-13(12)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZZGKIVCCCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-benzimidazole-5-carboxamide](/img/structure/B5679667.png)
![N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5679675.png)
![{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5679685.png)

![4-[(2-methylphenoxy)acetyl]morpholine](/img/structure/B5679710.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5679717.png)
![ethyl 5-ethyl-2-[(3-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5679721.png)
![1'-[(7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5679727.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-imidazole](/img/structure/B5679735.png)
![1-{3-[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5679743.png)
![9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5679751.png)
![1-(3-methylphenyl)-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5679762.png)
![N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5679770.png)
![1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B5679776.png)